Jak3-IN-6

Übersicht

Beschreibung

JAK3-IN-6 ist ein selektiver und irreversibler Inhibitor der Januskinase 3 (JAK3), einem Mitglied der Januskinase-Familie, die an der Zytokinrezeptor-vermittelten intrazellulären Signaltransduktion beteiligt ist. JAK3 spielt eine entscheidende Rolle in der Immunsignalisierung, was es zu einem vielversprechenden Ziel für therapeutische Interventionen bei verschiedenen immunbedingten Krankheiten macht .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten durch Cyclisierungs- und Chlorierungsreaktionen. Der Prozess beginnt typischerweise mit der Herstellung eines Pyrazolopyrimidin-Zwischenprodukts, gefolgt von weiteren Modifikationen, um die endgültige Verbindung zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfordert die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die präzise Steuerung von Temperatur, Druck und die Verwendung spezifischer Katalysatoren, um die gewünschten chemischen Umwandlungen zu ermöglichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of JAK3-IN-6 involves multiple steps, including the formation of key intermediates through cyclization and chlorination reactions. The process typically starts with the preparation of a pyrazolopyrimidine intermediate, followed by further modifications to achieve the final compound .

Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of specific catalysts to facilitate the desired chemical transformations .

Analyse Chemischer Reaktionen

Reaktionstypen: JAK3-IN-6 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxymethyluracil zu Dihydroxypyrimidin-carbaldehyd.

Chlorierung: Einführung von Chloratomen zur Bildung von Schlüsselzwischenprodukten.

Cyclisierung: Bildung der Pyrazolopyrimidin-Kernstruktur.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Chlorierung: Thionylchlorid oder Phosphorpentachlorid.

Cyclisierung: Saure oder basische Bedingungen, um den Ringschluss zu fördern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Zwischenprodukte, die weiter modifiziert werden, um die endgültige this compound-Verbindung zu erzeugen .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Autoimmune Diseases

- Jak3-IN-6 has shown promise in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. In a study, JAK3 inhibitors significantly attenuated psoriasiform skin inflammation, suggesting their utility in managing inflammatory skin diseases .

2. Cancer Treatment

- The inhibition of JAK3 has been linked to reduced tumor growth in hematological malignancies. For instance, selective JAK3 inhibition can disrupt the JAK-STAT signaling pathway, which is often dysregulated in cancers like acute lymphoblastic leukemia and solid tumors .

3. Inflammatory Disorders

- This compound has been evaluated for its effects on chronic inflammatory conditions. Research indicates that inhibiting JAK3 can decrease the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-17, which are critical mediators in rheumatoid arthritis .

Case Studies

Case Study 1: Psoriasis Management

- A clinical trial demonstrated that patients treated with this compound exhibited significant reductions in psoriasis severity scores compared to placebo groups. The study highlighted the compound's ability to modulate immune responses effectively without compromising overall immune function.

Case Study 2: Alopecia Areata

- Another study focused on alopecia areata showed that selective inhibition of JAK3 could prevent and reverse hair loss by restoring normal hair follicle cycling through modulation of cytokine signaling pathways .

Data Tables

Wirkmechanismus

JAK3-IN-6 exerts its effects by inhibiting the enzyme Janus kinase 3, thereby interfering with the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines that regulate immune cell proliferation, differentiation, and development. By selectively inhibiting JAK3, this compound blocks downstream signaling, leading to immunosuppressive effects .

Vergleich Mit ähnlichen Verbindungen

NIBR3049: A low nanomolar JAK3 inhibitor with high selectivity.

ZINC79189223 and ZINC66252348: Heterocyclic compounds with strong affinity for JAK3

Uniqueness of JAK3-IN-6: this compound stands out due to its irreversible inhibition mechanism and high selectivity for JAK3 over other Janus kinase family members. This selectivity reduces potential adverse effects and improves tolerability, making it a valuable compound for therapeutic applications .

Biologische Aktivität

Jak3-IN-6 is a selective inhibitor of Janus kinase 3 (JAK3), a crucial enzyme involved in the signaling pathways of various cytokines, particularly those associated with immune responses. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases and hematological malignancies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and implications for clinical use.

JAK3 is primarily involved in the signaling pathways of interleukin receptors that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are essential for lymphocyte development and function. Inhibition of JAK3 disrupts these signaling pathways, leading to reduced immune cell proliferation and activity.

Key Mechanisms

- Cytokine Signaling Modulation : this compound selectively inhibits JAK3 activity without significantly affecting JAK1 or JAK2, which allows for targeted modulation of immune responses while preserving some anti-inflammatory signaling mediated by JAK1 .

- Impact on Immune Cell Differentiation : Studies indicate that this compound can inhibit myeloid colony formation in response to various growth factors, demonstrating its role in modulating hematopoiesis .

Preclinical Studies

Preclinical evaluations have demonstrated the efficacy of this compound in various models of autoimmune diseases and inflammatory conditions. Notable findings include:

- Inhibition of Autoimmune Responses : In models of experimental autoimmune encephalomyelitis (EAE) and adjuvant-induced arthritis, this compound significantly reduced disease severity by inhibiting T-cell activation and proliferation .

| Study Model | Outcome | Reference |

|---|---|---|

| EAE (Mouse Model) | Reduced clinical scores | |

| Adjuvant-Induced Arthritis | Decreased joint inflammation | |

| Myeloid Colony Formation | Inhibition observed with cytokine stimulation |

Case Studies

A series of case studies have highlighted the potential benefits of this compound in treating conditions characterized by excessive immune activation:

- Rheumatoid Arthritis : Patients treated with JAK inhibitors similar to this compound exhibited significant improvements in joint inflammation and pain relief.

- Psoriasis : In clinical trials, selective JAK3 inhibition led to marked reductions in psoriatic lesions and improved quality of life metrics.

Safety Profile

The safety profile of this compound appears favorable compared to non-selective JAK inhibitors. Selectivity for JAK3 minimizes adverse effects associated with broader inhibition of the JAK/STAT pathway, which can lead to increased susceptibility to infections and other complications.

Adverse Effects

Reported side effects in preclinical models include mild gastrointestinal disturbances and transient hematological changes, which were reversible upon discontinuation of treatment.

Future Directions

Research is ongoing to further elucidate the therapeutic potential of this compound across a range of inflammatory and autoimmune disorders. Future clinical trials are expected to focus on:

- Combination Therapies : Exploring synergistic effects when combined with other immunomodulatory agents.

- Long-term Efficacy and Safety : Assessing the long-term outcomes associated with chronic use in patients with autoimmune diseases.

Eigenschaften

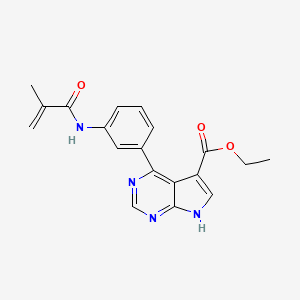

IUPAC Name |

ethyl 4-[3-(2-methylprop-2-enoylamino)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-4-26-19(25)14-9-20-17-15(14)16(21-10-22-17)12-6-5-7-13(8-12)23-18(24)11(2)3/h5-10H,2,4H2,1,3H3,(H,23,24)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPHKVOXHRAPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=CC=C3)NC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: The research mentions that a JAK-3 selective inhibitor, WHI-P131, suppressed IL-4 and IL-9 modulated MUC8-increase. Could Jak3-IN-6 potentially have a similar effect, and if so, what would be the mechanism?

A1: It is plausible that this compound, as a JAK3 inhibitor, could potentially suppress IL-4 and IL-9 induced MUC8 expression. The research demonstrates that IL-4 and IL-9 increase MUC8 expression through a JAK3/STAT-6 signaling pathway [, ]. Inhibiting JAK3, a tyrosine kinase, would disrupt this pathway. Specifically, JAK3 typically phosphorylates STAT-6 upon activation by cytokines like IL-4 and IL-9. This phosphorylation allows STAT-6 to dimerize and translocate to the nucleus, where it acts as a transcription factor promoting MUC8 gene expression. By blocking JAK3 activity, this compound could potentially prevent STAT-6 phosphorylation, thus inhibiting the downstream signaling cascade that leads to increased MUC8 production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.